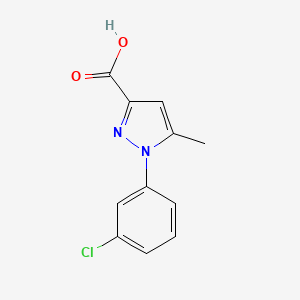![molecular formula C13H13N3O5 B3033832 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one CAS No. 1213782-02-5](/img/structure/B3033832.png)
1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one
Overview
Description
The compound “1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one” has a CAS Number of 1213782-02-5 . It has a molecular weight of 291.26 . The IUPAC name of the compound is 1-((1R,5S)-7,8-dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one .
Molecular Structure Analysis
The molecular formula of the compound is C13H13N3O5 . The InChI code for the compound is 1S/C13H13N3O5/c1-7(17)14-5-8-2-9(6-14)11-4-13(16(20)21)12(15(18)19)3-10(8)11/h3-4,8-9H,2,5-6H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, the data on its density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis Methods and Chemical Properties
- Research has led to a general approach for preparing related compounds such as 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine, involving strategies like converting indanone or tetralone to a cyanohydrin, followed by hydrogenolysis and lactamization O’Donnell et al., 2004.
- Studies have also shown that 2-ethyl-3,3,5,5-tetramethyl- and 2-ethyl-1,3,3,5,5-pentamethyl-1,2,4,5-tetrahydro-3H-benz-2-azepines can interact with ethyl propiolate in methanol, leading to fission of the azepine ring Voskressensky et al., 2009.
Molecular Structure and Analysis
- Investigations into the crystal structure of benzazepine derivatives have provided insights into hydrogen-bonded assembly in various dimensions Guerrero et al., 2014.
Novel Synthetic Methods and Compounds
- The development of chemoselective strategies for forming tetrahydro-2,5-methanobenzo[c]azepines showcases the versatility in synthesizing alkaloid-type compounds Kovács et al., 2019.
Crystallographic and Spectroscopic Analysis
- Crystallographic and spectroscopic analysis of similar compounds, like methyl 2,3,4,5-tetrahydro-1H-benz[b]azepine-2-carboxylate, has been conducted to understand their molecular structures and interactions Yépes et al., 2013.
Microwave-Assisted Synthesis
- Microwave-assisted synthesis techniques have been employed for efficient synthesis of nitro-substituted tetrahydropyridoazepines, highlighting a modern approach to chemical synthesis Schultz et al., 2010.
Interdisciplinary Applications
- Some compounds in this category have been studied for their biological activity, such as the investigation of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, synthesized with nanosolid superacid, for its potential biological applications Yuan et al., 2017.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholine receptors in the brain . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
The compound works by activating the acetylcholine receptors . This activation leads to a series of biochemical reactions that result in the transmission of signals in the nervous system.
Biochemical Pathways
Upon activation of the acetylcholine receptors, there is an increase in the activity of the endothelial function, which leads to an increase in the production of nitric oxide . Nitric oxide is a key molecule involved in several physiological and pathological processes.
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may affect its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by factors such as the presence of other molecules that can interact with the acetylcholine receptors.
properties
IUPAC Name |
1-(4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)14-5-8-2-9(6-14)11-4-13(16(20)21)12(15(18)19)3-10(8)11/h3-4,8-9H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNJLLZLMHRTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC(C1)C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3033751.png)




![1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine](/img/structure/B3033757.png)
![(3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B3033758.png)
![3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3033759.png)
![3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3033760.png)



![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)
